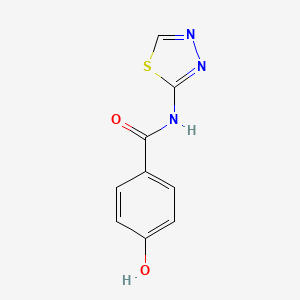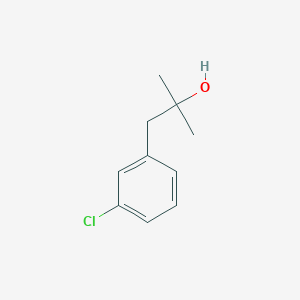
1-(3-clorofenil)-2-metilpropan-2-ol
Descripción general
Descripción
1-(3-Chlorophenyl)piperazine, also known as mCPP, is a derivative of phenylpiperazine . It’s a metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular formula for 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . It’s a dibasic amine with no stereoisomers .
Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
1-(3-clorofenil)-2-metil-2-propanol: puede utilizarse como material de partida en la síntesis de complejos metálicos de base de Schiff . Estos complejos son significativos en la catálisis, particularmente en reacciones como la condensación de Claisen-Schmidt, que es crucial para sintetizar derivados de chalcona. Las chalconas son intermediarios valiosos en la producción de diversos productos farmacéuticos y agroquímicos.
Investigación Farmacéutica
En farmacología, los derivados de 1-(3-clorofenil)-2-metil-2-propanol tienen aplicaciones potenciales como agonistas del receptor de serotonina . Estos compuestos pueden ser metabolitos de ciertos fármacos y pueden influir en los sistemas de neurotransmisores, lo cual es esencial para desarrollar nuevos medicamentos para trastornos neurológicos.
Aplicaciones Bioquímicas
Los derivados del compuesto, específicamente aquellos que contienen un grupo tioúrea, se han estudiado por su actividad inhibitoria de la ureasa . Los inhibidores de la ureasa son significativos en el tratamiento y la prevención de enfermedades causadas por Helicobacter pylori, incluidas las úlceras pépticas y la gastritis.
Química Analítica
En química analítica, 1-(3-clorofenil)-2-metil-2-propanol y sus análogos pueden servir como materiales de referencia para calibrar instrumentos o como estándares en espectrometría de masas . Esto es crucial para garantizar resultados analíticos precisos y confiables tanto en aplicaciones de investigación como forenses.
Ciencias Ambientales
Los compuestos derivados de 1-(3-clorofenil)-2-metil-2-propanol pueden utilizarse en toxicología ambiental como sustancias de referencia para identificar contaminantes en muestras biológicas . Esto ayuda a monitorear la contaminación ambiental y evaluar su impacto en la salud.
Ciencias de los Materiales
En ciencias de los materiales, los ligandos de base de Schiff sintetizados a partir de 1-(3-clorofenil)-2-metil-2-propanol pueden doparse con metales de transición para crear complejos con características eléctricas únicas . Estos materiales pueden aplicarse en el desarrollo de nuevos dispositivos electrónicos o sensores.
Mecanismo De Acción
Target of Action
It is structurally similar to other compounds such as 1-(3-chlorophenyl)piperazine , which are known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to 1-(3-chlorophenyl)piperazine , it may interact with neurotransmitter receptors, leading to changes in neuronal signaling.
Biochemical Pathways
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , are known to affect serotonergic pathways in the brain .
Pharmacokinetics
A study on a structurally similar compound, bupropion, showed rapid equilibration across the blood-brain barrier .
Result of Action
Similar compounds such as 1-(3-chlorophenyl)piperazine have been reported to cause stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(3-Chlorophenyl)-2-methyl-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-(3-Chlorophenyl)-2-methyl-2-propanol can bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival . By modulating this pathway, 1-(3-Chlorophenyl)-2-methyl-2-propanol can impact cellular responses to external stimuli and stress. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, 1-(3-Chlorophenyl)-2-methyl-2-propanol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(3-Chlorophenyl)-2-methyl-2-propanol can activate or inhibit receptor proteins, leading to changes in intracellular signaling cascades and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and effects compared to the parent compound. Additionally, long-term exposure to 1-(3-Chlorophenyl)-2-methyl-2-propanol in in vitro and in vivo studies has shown that it can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or receptor function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of 1-(3-Chlorophenyl)-2-methyl-2-propanol in research and potential therapeutic applications.
Metabolic Pathways
1-(3-Chlorophenyl)-2-methyl-2-propanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)-2-methyl-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For instance, certain transporters may facilitate the uptake of 1-(3-Chlorophenyl)-2-methyl-2-propanol into cells, while binding proteins can sequester the compound in specific cellular compartments . These processes are crucial for understanding the compound’s pharmacokinetics and dynamics.
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)-2-methyl-2-propanol is influenced by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria can influence mitochondrial function and energy metabolism, while localization to the nucleus can impact gene expression and cellular signaling . Understanding the subcellular localization of 1-(3-Chlorophenyl)-2-methyl-2-propanol is essential for elucidating its precise biochemical effects.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIFPQDIPGVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294997 | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-67-2 | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)
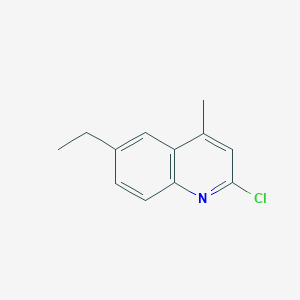


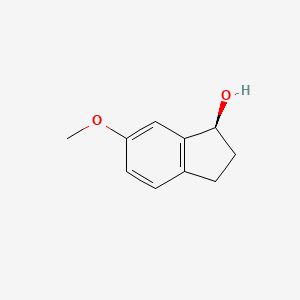

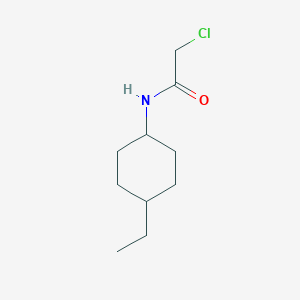
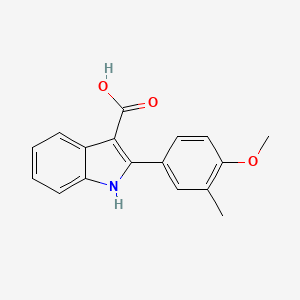

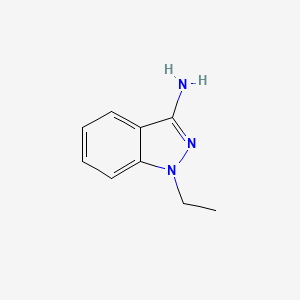
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
